Ethyl 4-aminoquinoline-6-carboxylate
Overview
Description
“Ethyl 4-aminoquinoline-6-carboxylate” is a chemical compound with the molecular formula C12H12N2O2 . It is part of the 4-aminoquinoline class of compounds, which have been extensively studied for their antimalarial properties .
Synthesis Analysis
The synthesis of 4-aminoquinoline compounds often involves the Doebner hydrogen-transfer reaction . This reaction has been developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups . Another method involves the covalent linking of the scaffolds of pyrano[2,3-c]pyrazole with 4-aminoquinoline via an ethyl linker .
Molecular Structure Analysis
The molecular structure of “Ethyl 4-aminoquinoline-6-carboxylate” includes a quinoline ring with an amino group at the 4-position and a carboxylate group at the 6-position . The carboxylate group is esterified with an ethyl group .
Chemical Reactions Analysis
4-aminoquinoline compounds are known to participate in various chemical reactions. For instance, they can undergo the Doebner hydrogen-transfer reaction to form substituted quinolines .
Physical And Chemical Properties Analysis
“Ethyl 4-aminoquinoline-6-carboxylate” has a molecular weight of 216.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are both 216.089877630 g/mol .
Scientific Research Applications
Synthesis and Chemistry
- Ethyl 4-aminoquinoline-6-carboxylate is involved in the synthesis of various chemical compounds. For instance, its derivative, ethyl 6,7-dimethoxy-3-aminoquinoline-2-carboxylate, plays a key role in synthesizing 4-anilino-benzo[b][1,5]-naphthyridine-3-carbonitrile, demonstrating the chemical's utility in complex organic syntheses (Wang, Boschelli, Johnson, & Honores, 2004).
- The compound also finds application in the development of 3-aminoquinoline carboxylic acid derivatives. These are obtained by adding ethyl N-pivaloyl-3-aminocrotonate to substituted nitroarenes, showcasing its versatility in producing a variety of substituted quinolines (Bujok, Kwast, Cmoch, & Wróbel, 2010).
Antibacterial Applications
- Some derivatives of ethyl 4-aminoquinoline-6-carboxylate, like ethyl 2-chloroquinoline-3-carboxylates, have shown moderate antibacterial activity against Bacillus subtilis and Vibrio cholera, indicating potential use in antibacterial research (Krishnakumar, Khan, Mandal, Mitta, Dhasamandha, & Govindan, 2012).
Photochemical Applications
- Ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates, related to ethyl 4-aminoquinoline-6-carboxylate, have been studied for their photochemical properties. Irradiation of these compounds in ethanol leads to the formation of cycloprop[b]indoles, a chemical reaction valuable in photochemistry (Ikeda, Matsugashita, Tabusa, & Tamura, 1977).
Anticancer Research
- Ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates, which are structurally related to ethyl 4-aminoquinoline-6-carboxylate, have been synthesized and studied as potential anticancer agents. However, initial studies showed that these compounds did not exhibit activity against various cancer cell lines at tested concentrations (Facchinetti, Guimarães, Souza, Gomes, Souza, Wardell, Wardell, & Vasconcelos, 2015).
Safety And Hazards
Future Directions
Research into 4-aminoquinoline compounds, including “Ethyl 4-aminoquinoline-6-carboxylate”, is ongoing due to their potential antimalarial properties . The development of robust QSAR models capable of predicting the activity of these compounds against chloroquine-resistant strains of malaria is a promising future direction .
properties
IUPAC Name |
ethyl 4-aminoquinoline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11/h3-7H,2H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKZZVMTGSJGDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-aminoquinoline-6-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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